4-Amino-6-chloro-5-iodo-2-methylthio-pyrimidine
Description
4-Amino-6-chloro-5-iodo-2-methylthio-pyrimidine is a halogenated pyrimidine derivative featuring amino, chloro, iodo, and methylthio substituents. Pyrimidines with halogen and sulfur substituents are often intermediates in pharmaceutical synthesis, particularly for antibiotics, kinase inhibitors, and antidiabetic agents . The presence of iodine at the 5-position may enhance electrophilic reactivity, making it valuable for further functionalization in drug development .
Properties
Molecular Formula |
C5H5ClIN3S |
|---|---|
Molecular Weight |
301.54 g/mol |
IUPAC Name |
6-chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C5H5ClIN3S/c1-11-5-9-3(6)2(7)4(8)10-5/h1H3,(H2,8,9,10) |
InChI Key |
QEGUVFRMAIHKIK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)I)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 6-chloro-2-(methylthio)pyrimidin-4-amine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-iodo-2-(methylthio)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing chlorine or iodine.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
6-Chloro-5-iodo-2-(methylthio)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Structural Comparison of Key Pyrimidine Derivatives
Key Observations :
- Iodo vs. Chloro/Methoxy Substitution : The 5-iodo substituent in the main compound distinguishes it from analogs like 4,6-dichloro-5-methoxypyrimidine (CAS 88474-31-1), where methoxy groups reduce electrophilicity but enhance solubility .
- Methylthio vs. Amino/Aminoalkyl Groups: Methylthio at position 2 (as in the main compound) improves metabolic stability compared to aminoalkyl groups in kinase inhibitors like BMS-354825 .
Key Findings :
- The main compound’s iodo and methylthio groups may enhance binding to kinase ATP pockets, similar to BMS-354825’s thiazole-carboxamide moiety .
- Chloro and iodo substituents in pyrimidines correlate with broad-spectrum antibacterial activity, as seen in 6-aryl-4-oxo-dihydropyrimidines .
Physicochemical Properties
- Solubility : Methylthio and iodo groups likely reduce aqueous solubility compared to hydroxyl or methoxy analogs (e.g., 4-chloro-6-methoxy-2-methylpyrimidin-5-amine) .
- Melting Point : Halogenated pyrimidines (e.g., 4,6-dichloro-5-methoxypyrimidine, m.p. 313–315 K) typically have higher melting points due to crystal packing via halogen bonds .
Biological Activity
4-Amino-6-chloro-5-iodo-2-methylthio-pyrimidine is a pyrimidine derivative notable for its biological activity, particularly as an enzyme inhibitor. This compound has gained attention in medicinal chemistry due to its potential applications in drug development, especially in targeting specific kinases involved in various signaling pathways. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of 4-amino-6-chloro-5-iodo-2-methylthio-pyrimidine is C7H7ClI N3S. Its structure includes a pyrimidine ring substituted with halogen atoms (chlorine and iodine) and a methylthio group, which contributes to its unique reactivity and biological properties.
The primary mechanism of action for 4-amino-6-chloro-5-iodo-2-methylthio-pyrimidine involves its role as an enzyme inhibitor , specifically targeting kinases. By binding to the active sites of these enzymes, it prevents substrate phosphorylation, thereby modulating critical biological processes. This inhibition can lead to significant effects on cellular signaling pathways, making it a candidate for therapeutic applications.
Enzyme Inhibition
Research has demonstrated that 4-amino-6-chloro-5-iodo-2-methylthio-pyrimidine effectively inhibits specific kinases. For instance, studies indicate that it can suppress the activity of cyclooxygenase (COX) enzymes, which are vital in inflammatory responses. The compound's IC50 values against COX enzymes have been reported to be comparable to established anti-inflammatory drugs like celecoxib .
Anti-inflammatory Properties
In vitro assays have shown that compounds similar to 4-amino-6-chloro-5-iodo-2-methylthio-pyrimidine exhibit significant anti-inflammatory activity. For example, studies reported IC50 values of around 0.04 μmol for COX-2 inhibition, indicating strong potential for therapeutic use in inflammatory conditions .
Case Studies
- Inhibition of COX Enzymes : A study assessed the anti-inflammatory effects of several pyrimidine derivatives, including 4-amino-6-chloro-5-iodo-2-methylthio-pyrimidine. The results indicated that these compounds significantly inhibited COX-2 activity, with effective doses leading to reduced inflammation in animal models .
- Kinase Targeting : Another investigation focused on the binding affinity of this compound to various kinases involved in cancer progression. The results highlighted its potential as a targeted therapy for certain cancers by disrupting critical signaling pathways.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences between 4-amino-6-chloro-5-iodo-2-methylthio-pyrimidine and related compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 4-Chloro-2-(methylthio)pyrimidine | C5H6ClN3S | Lacks iodine; different reactivity |
| 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | C6H6ClIN3S | Contains an additional methyl group |
| Ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate | C8H10ClN3O2S | Contains an ester group; different applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
